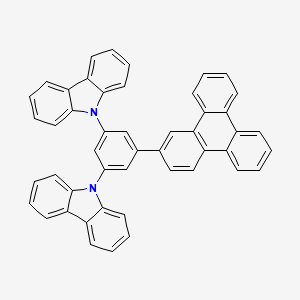
9,9'-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which make it an excellent candidate for use as a host material in phosphorescent OLEDs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of triphenylene and carbazole are reacted with a dibromo-substituted phenylene under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenylene and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives.
Scientific Research Applications
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) has several scientific research applications:
Chemistry: Used as a host material in OLEDs due to its high triplet energy and excellent charge transport properties.
Medicine: Research is ongoing into its use in drug delivery systems, leveraging its structural stability and functionalizability.
Industry: Widely used in the development of high-efficiency OLEDs for display and lighting technologies.
Mechanism of Action
The mechanism by which 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) exerts its effects is primarily through its role as a host material in OLEDs. It facilitates efficient energy transfer from the host to the guest emitter molecules, enhancing the overall electroluminescence efficiency. The compound’s high triplet energy level ensures that it can effectively transfer energy to various phosphorescent emitters, resulting in high quantum efficiency .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Compared to these similar compounds, 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) offers a unique combination of high triplet energy and excellent charge transport properties. This makes it particularly suitable for use in RGB phosphorescent OLEDs, where efficient energy transfer and minimal efficiency roll-off are critical .
Properties
Molecular Formula |
C48H30N2 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
9-(3-carbazol-9-yl-5-triphenylen-2-ylphenyl)carbazole |
InChI |
InChI=1S/C48H30N2/c1-2-15-37-35(13-1)36-14-3-4-16-38(36)44-29-31(25-26-39(37)44)32-27-33(49-45-21-9-5-17-40(45)41-18-6-10-22-46(41)49)30-34(28-32)50-47-23-11-7-19-42(47)43-20-8-12-24-48(43)50/h1-30H |
InChI Key |
JROJVXYWOWQBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
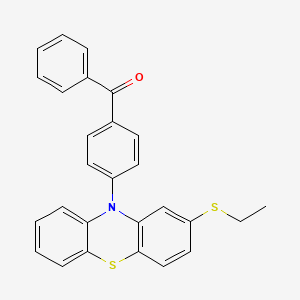
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
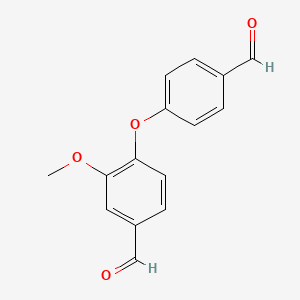
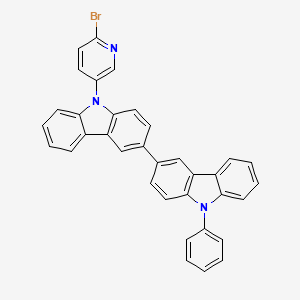
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
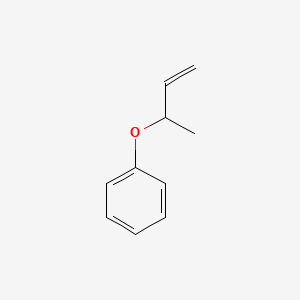
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
